2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of methoxyphenoxy and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling with Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyphenoxy moiety.
Final Coupling: The final step involves coupling the oxadiazole derivative with the methoxyphenoxy compound under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the oxadiazole ring results in amine derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its ability to interact with specific molecular targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)propane-1,3-diol: This compound shares the methoxyphenoxy group but differs in its overall structure and properties.
3-(2-Methoxyphenoxy)-1,2-propanediol: Another compound with a similar methoxyphenoxy group, used in different applications.
Uniqueness
2-(2-Methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both the methoxyphenoxy and oxadiazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-5-7-13(10-12)17-20-18(21-25-17)19-16(22)11-24-15-9-4-3-8-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
HFRWOOSKMZANJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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